molecular formula C14H16N4OS B11044236 3-(allylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

3-(allylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B11044236
M. Wt: 288.37 g/mol
InChI Key: QPTRODQPJALYDM-UHFFFAOYSA-N
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Description

3-(Allylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound belonging to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by its unique structure, which includes an allylthio group and a methoxyphenyl group attached to the imidazo[2,1-c][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(allylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step often involves the cyclization of appropriate precursors such as hydrazones or hydrazides with suitable aldehydes or ketones under acidic or basic conditions.

    Introduction of the Allylthio Group: The allylthio group can be introduced via nucleophilic substitution reactions, where an allylthiol reacts with a halogenated precursor of the imidazo[2,1-c][1,2,4]triazole.

    Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or cross-coupling reactions, such as Suzuki or Heck coupling, to attach the methoxyphenyl group to the imidazo[2,1-c][1,2,4]triazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Allylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole can undergo various types of chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under mild conditions to modify the imidazo[2,1-c][1,2,4]triazole core or the allylthio group.

    Substitution: Both the allylthio and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring or the imidazo[2,1-c][1,2,4]triazole core.

Scientific Research Applications

Chemistry

In chemistry, 3-(allylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications as a pharmacophore in drug design. Its structural features may interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as antimicrobial, anticancer, or anti-inflammatory agents. The presence of the imidazo[2,1-c][1,2,4]triazole core is particularly interesting due to its known biological activities.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the modification of its structure to tailor its properties for specific applications.

Mechanism of Action

The mechanism of action of 3-(allylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole involves its interaction with molecular targets such as enzymes or receptors. The imidazo[2,1-c][1,2,4]triazole core can bind to active sites of enzymes, inhibiting their activity. The allylthio and methoxyphenyl groups may enhance binding affinity and specificity through hydrophobic interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(Allylthio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole: Similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.

    3-(Methylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole: Similar but with a methylthio group instead of an allylthio group, potentially altering its chemical and biological properties.

Uniqueness

The presence of both the allylthio and methoxyphenyl groups in 3-(allylthio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole makes it unique. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, potentially leading to distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

7-(4-methoxyphenyl)-3-prop-2-enylsulfanyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole

InChI

InChI=1S/C14H16N4OS/c1-3-10-20-14-16-15-13-17(8-9-18(13)14)11-4-6-12(19-2)7-5-11/h3-7H,1,8-10H2,2H3

InChI Key

QPTRODQPJALYDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC=C

Origin of Product

United States

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